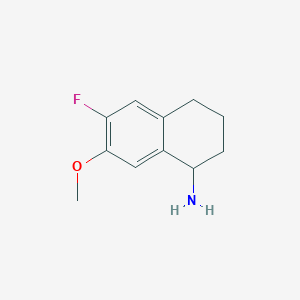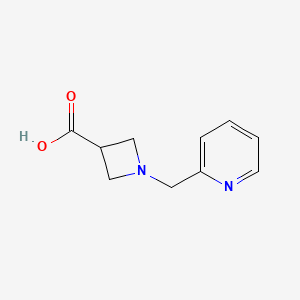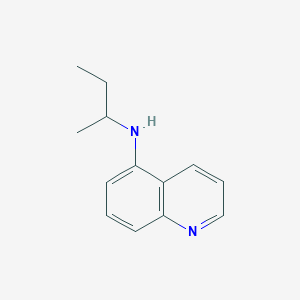
N-(butan-2-yl)quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)quinolin-5-amine is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications. The structure of this compound consists of a quinoline ring system with an amine group at the 5-position and a butan-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)quinolin-5-amine can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an aromatic aldehyde with an amine and a ketone under acidic or basic conditions.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as sulfuric acid. This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: The amine group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-butan-2-ylquinolin-5-amine |
InChI |
InChI=1S/C13H16N2/c1-3-10(2)15-13-8-4-7-12-11(13)6-5-9-14-12/h4-10,15H,3H2,1-2H3 |
InChI Key |
RFTQXBNXYIIFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



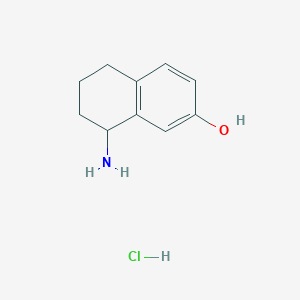
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
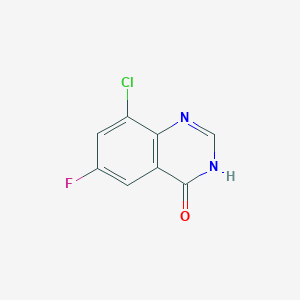
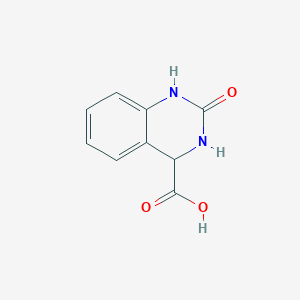

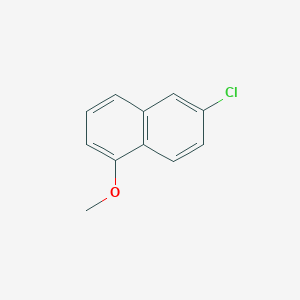

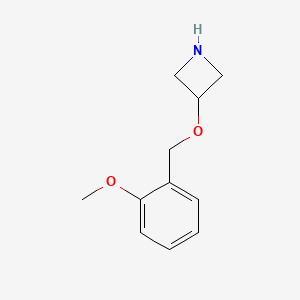
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
